
N-methyl-5-nitro-1H-indazole-3-carboxamide
描述
N-methyl-5-nitro-1H-indazole-3-carboxamide is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-nitro-1H-indazole-3-carboxamide typically involves the nitration of an indazole precursor followed by the introduction of a carboxamide group. One common method includes the nitration of 1H-indazole using nitric acid and sulfuric acid to yield 5-nitro-1H-indazole. This intermediate is then reacted with methylamine to introduce the N-methyl group, followed by the formation of the carboxamide group through reaction with a suitable carboxylating agent .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
N-methyl-5-nitro-1H-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Substituted indazoles: Formed through nucleophilic substitution reactions.
科学研究应用
N-methyl-5-nitro-1H-indazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-methyl-5-nitro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its biological effects .
相似化合物的比较
Similar Compounds
- 5-nitro-1H-indazole-3-carboxamide
- N-methyl-1H-indazole-3-carboxamide
- 5-amino-1H-indazole-3-carboxamide
Uniqueness
N-methyl-5-nitro-1H-indazole-3-carboxamide is unique due to the presence of both the nitro and N-methyl groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance its reactivity and potential as a therapeutic agent compared to similar compounds .
属性
分子式 |
C9H8N4O3 |
|---|---|
分子量 |
220.18 g/mol |
IUPAC 名称 |
N-methyl-5-nitro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C9H8N4O3/c1-10-9(14)8-6-4-5(13(15)16)2-3-7(6)11-12-8/h2-4H,1H3,(H,10,14)(H,11,12) |
InChI 键 |
XEXKKGZGRTZXKS-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1=NNC2=C1C=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

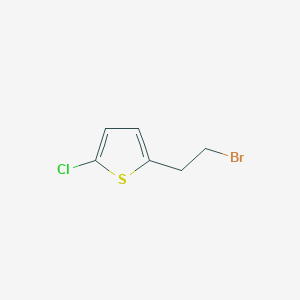
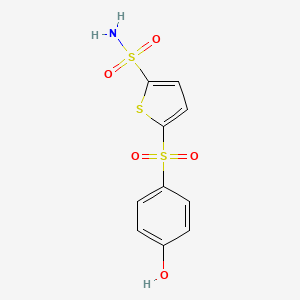
![6-Benzyloxy-2-dimethylaminobenzo[b]thiophene](/img/structure/B8689546.png)
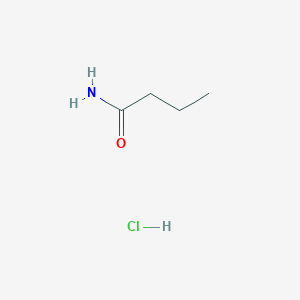
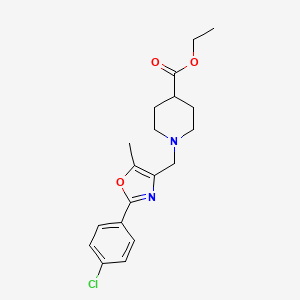
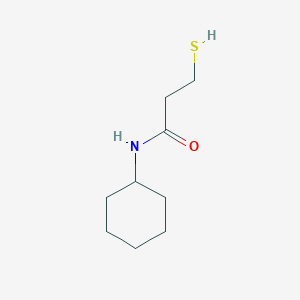

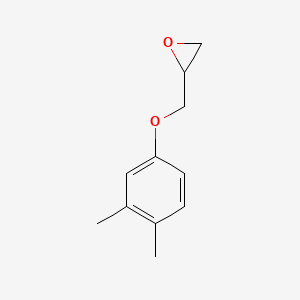
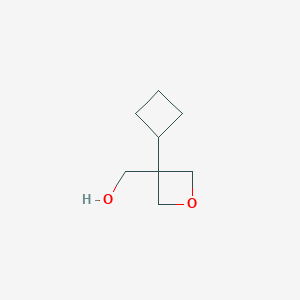

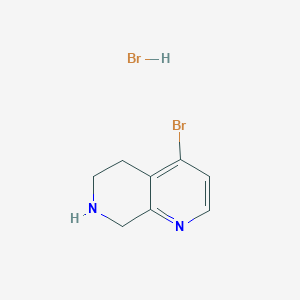
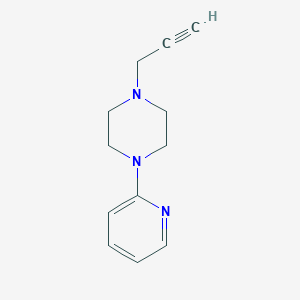
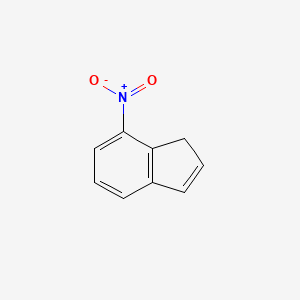
![5-Chloro-2-[(3-chloropropyl)sulfonyl]pyridine](/img/structure/B8689623.png)
